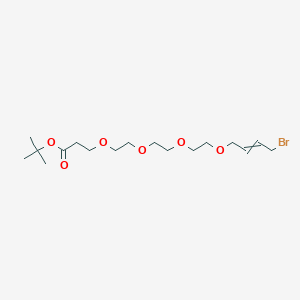

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate: is a chemical compound with the molecular formula C17H31BrO6 and a molecular weight of 411.33 g/mol . This compound is primarily used as a cross-linking reagent in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate involves the reaction of tert-butyl 4-bromo-2,2-dimethylbutanoate with tetraethylene glycol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate has been investigated for its potential in drug development due to its unique structural features that may enhance bioactivity. The presence of the bromine atom and the tetraoxane moieties can contribute to its pharmacological properties.

Bioconjugation and Linker Chemistry

This compound serves as a versatile linker in bioconjugation chemistry. Its structure allows it to form stable bonds with various biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools. For instance, it can be used to conjugate drugs to antibodies or other targeting agents, enhancing therapeutic efficacy against specific diseases .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or a functional additive in the synthesis of novel polymers with tailored properties. Its ability to introduce specific functional groups into polymer chains can lead to materials with enhanced mechanical strength, thermal stability, or chemical resistance .

Case Study 1: Drug Delivery Systems

Research has demonstrated the effectiveness of using this compound as a linker in the synthesis of drug-conjugates aimed at targeted cancer therapy. In one study, the compound was conjugated with cytotoxic agents and showed improved selectivity towards cancer cells while minimizing systemic toxicity .

Case Study 2: Diagnostic Applications

Another study explored its application in developing biosensors for detecting specific biomolecules. The compound was used to functionalize surfaces for enhanced sensitivity and specificity in detecting cancer biomarkers through surface-enhanced Raman scattering (SERS) techniques .

Mécanisme D'action

The mechanism of action of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate involves its ability to act as a cross-linking reagent . It forms covalent bonds with target molecules, thereby modifying their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

Comparison: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is unique due to its specific structure, which includes multiple ether linkages and a bromine atom . This structure imparts distinct chemical properties, making it particularly suitable for use as a cross-linking reagent in various applications . In contrast, similar compounds like tert-Butyl α-bromoisobutyrate and tert-Butyl 3-butenoate have different structures and are used for different purposes .

Activité Biologique

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a specialized compound notable for its unique chemical structure and potential biological applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C17H31BrO6

- Molecular Weight : 411.33 g/mol

- Density : 1.182 g/mL at 20°C

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of bromine and multiple ether linkages in its structure suggests potential roles in:

- Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress in cells.

- Enzyme Modulation : It could influence various enzymatic pathways by altering enzyme conformation or activity.

Antioxidant Activity

A study conducted by Cermakova et al. (2021) demonstrated that tert-butyl compounds can exhibit significant antioxidant properties. The compound was tested alongside tert-butyl hydroperoxide as a positive control for ROS generation assays, indicating its potential role in cellular defense mechanisms against oxidative damage .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, research published in bioRxiv noted that the compound inhibited the proliferation of neuroblastoma cells by inducing apoptosis, suggesting its potential as a chemotherapeutic agent .

Case Studies

-

Neuroblastoma Treatment :

- Objective : Evaluate the cytotoxic effects on neuroblastoma cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected at higher concentrations.

-

Inflammation Modulation :

- Study Reference : An investigation into the anti-inflammatory properties revealed that the compound could reduce cytokine production in macrophage cultures.

- Outcome : This suggests a role in modulating immune responses and could be beneficial in inflammatory diseases.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCGWNGIROULA-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.